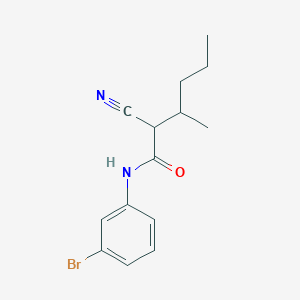
N-(3-Bromophenyl)-2-cyano-3-methylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)-2-cyano-3-methylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a cyano group, and a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-cyano-3-methylhexanamide typically involves multi-step organic reactions. One common method is the bromination of aniline derivatives followed by the introduction of the cyano group and the formation of the hexanamide chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromophenyl)-2-cyano-3-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-(3-Bromophenyl)-2-cyano-3-methylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(3-Bromophenyl)-2-cyano-3-methylhexanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the normal function of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Bromophenyl)propanamide
- N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- (3S)-N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(3-Bromophenyl)-2-cyano-3-methylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
110234-17-8 |
|---|---|
Fórmula molecular |
C14H17BrN2O |
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-2-cyano-3-methylhexanamide |
InChI |
InChI=1S/C14H17BrN2O/c1-3-5-10(2)13(9-16)14(18)17-12-7-4-6-11(15)8-12/h4,6-8,10,13H,3,5H2,1-2H3,(H,17,18) |
Clave InChI |
XYHBQSXZDMMWLF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C#N)C(=O)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


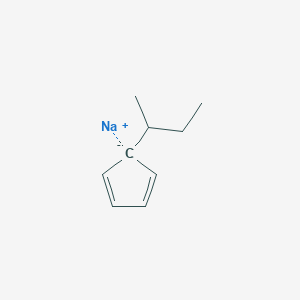

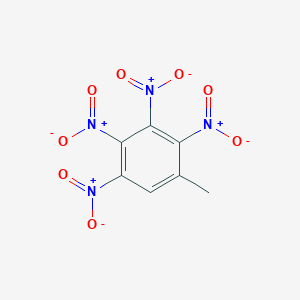
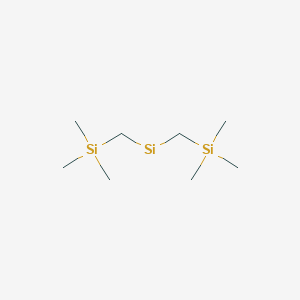
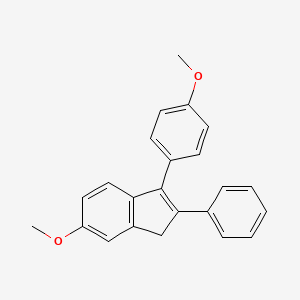
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
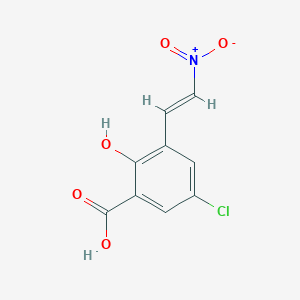
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
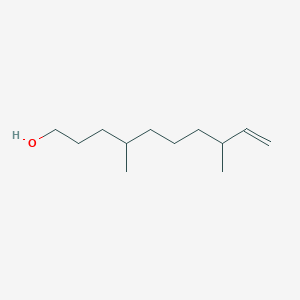
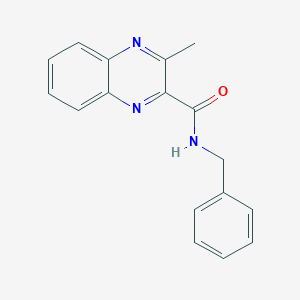

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
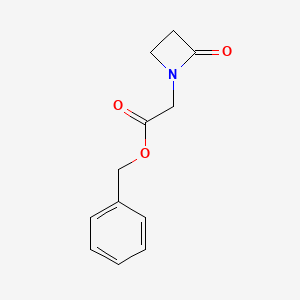
![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
